![molecular formula C17H22ClN3OS B2891256 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride CAS No. 2418662-90-3](/img/structure/B2891256.png)
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
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Overview
Description
The compound “1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a benzothiazole group, which is a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring and the benzothiazole group would contribute to the rigidity of the molecule, while the aminocyclopropyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group and the carbonyl group. The amine group could potentially undergo reactions such as alkylation, acylation, and condensation, while the carbonyl group could be involved in reactions such as nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and carbonyl groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the synthesis of various derivatives of benzothiazole and piperidine, compounds related to the queried chemical, which exhibit antimicrobial and antifungal activities. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011. Similarly, Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) developed novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibited promising antimicrobial properties Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014.
Molecular Docking and Receptor Binding
The synthesis and evaluation of benzothiazolopyridine compounds for their interaction with estrogen and progesterone receptors in the context of breast cancer were explored by Shirani et al. (2021). Their study utilized molecular docking to predict the activity of synthesized compounds against these receptors, highlighting the compound's potential as therapeutic agents Shirani, Maleki, Asadi, & Dinari, 2021.
Antiviral and Antitumor Activities
Further research into heterocyclic compounds derived from benzothiazoles has shown antiviral and antitumor activities. For instance, compounds synthesized from 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone demonstrated potential as non-nucleoside reverse transcriptase inhibitors for HIV treatment, indicating their significance in antiviral therapy Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1-aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS.ClH/c18-17(7-8-17)12-5-9-20(10-6-12)16(21)11-14-13-3-1-2-4-15(13)22-19-14;/h1-4,12H,5-11,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBKKGJOSWHEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)N)C(=O)CC3=NSC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride |
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